Phenanthro(9,10-g)pteridine-11-thiol, 13-amino-

Description

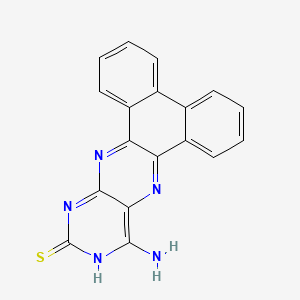

Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- is a heterocyclic organic compound featuring a fused phenanthrene-pteridine core. The molecule is distinguished by a thiol (-SH) group at position 11 and an amino (-NH₂) group at position 12. While direct experimental data on this compound is sparse in publicly available literature, its structural analogs (e.g., phenanthro[9,10-g]pteridine-11,13-dione) provide a basis for inferring properties .

Properties

CAS No. |

78270-83-4 |

|---|---|

Molecular Formula |

C18H11N5S |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

13-amino-12H-phenanthro[9,10-g]pteridine-11-thione |

InChI |

InChI=1S/C18H11N5S/c19-16-15-17(23-18(24)22-16)21-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)20-15/h1-8H,(H3,19,21,22,23,24) |

InChI Key |

YSHUTFYZOMSYNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=NC(=S)NC(=C5N=C24)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- typically involves multi-step organic reactions. The process begins with the formation of the phenanthro-pteridine core, followed by the introduction of thiol and amino groups. Common reagents used in these reactions include sulfur-containing compounds and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

Substitution: The amino and thiol groups can participate in substitution reactions, where they are replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiol and amino groups play a crucial role.

Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism by which Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- exerts its effects involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, altering their function, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- with two closely related analogs:

Key Observations:

- Thiol vs. Ketone Reactivity : The thiol group in the target compound enhances nucleophilicity compared to the ketone groups in the dione analog, enabling participation in disulfide bond formation or metal coordination .

- Amino Group Impact: The 13-amino substituent introduces basicity and hydrogen-bonding capacity, which may improve solubility in polar solvents compared to the dione derivative.

Pharmacological and Material Science Potential

- The thiol and amino variants could expand these applications due to their redox activity and enhanced electron-donating capabilities.

- Comparison with Other Pteridines: Generic pteridine derivatives (e.g., pterin, alloxazine) often exhibit antiviral or anticancer activity. The thiol and amino groups in the target compound may enhance binding to biological targets (e.g., enzymes, DNA) compared to hydroxyl or methoxy analogs .

Biological Activity

Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- has the molecular formula and is characterized by a complex fused ring structure that includes thiol and amino functional groups. These features contribute to its reactivity and interaction with biological targets.

Antitumor Activity

Research has indicated that phenanthro(9,10-g)pteridine derivatives exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells:

- Mechanism : The compound's ability to intercalate into DNA disrupts replication processes, leading to cell cycle arrest and increased apoptosis rates in various cancer cell lines.

- Case Study : In vitro studies demonstrated that derivatives of this compound reduced tumor growth in human ovarian cancer models by approximately 50% when administered at specific dosages over a defined period .

Antimicrobial Activity

Phenanthro(9,10-g)pteridine-11-thiol has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate antibacterial effects against Gram-positive bacteria:

- Evaluation : Compounds derived from phenanthro(9,10-g)pteridine were tested against various bacterial strains, showing promising results in inhibiting growth .

- Findings : Among the tested derivatives, specific compounds exhibited over 70% viability after exposure to concentrations as low as 1 μg/ml while maintaining effective staining performance for live cell imaging .

The biological activity of phenanthro(9,10-g)pteridine-11-thiol can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows it to intercalate between DNA base pairs, disrupting normal function.

- Enzyme Inhibition : It acts as an inhibitor for critical enzymes involved in cellular processes such as topoisomerases.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress within cells, contributing to its cytotoxic effects.

Data Summary

| Activity Type | Effect | Cell Lines/Organisms Tested | Dosage/Concentration | Outcome |

|---|---|---|---|---|

| Antitumor | Inhibition of topoisomerase II | Human ovarian cancer (CH1), colorectal cancer (SW480) | 100 mg/kg (in vivo) | 50% tumor growth reduction |

| Antimicrobial | Moderate antibacterial activity | Gram-positive bacteria | 1 μg/ml | >70% cell viability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.